![molecular formula C9H5Cl2N3 B2486675 2-(Cyanomethyl)-5,6-dichlorobenzimidazole CAS No. 127192-16-9](/img/structure/B2486675.png)
2-(Cyanomethyl)-5,6-dichlorobenzimidazole
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Overview
Description
“2-(Cyanomethyl)-5,6-dichlorobenzimidazole” is a chemical compound that belongs to the benzimidazole family . The term cyanomethyl (cyanide (N≡C) + methyl (CH 3)) designates a cyanomethyl group (N≡CCH2–), a type of nitrile group .
Synthesis Analysis
The synthesis of “2-(Cyanomethyl)-5,6-dichlorobenzimidazole” could involve several methods. One method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . Another method involves the reaction of 2-cyanomethyl ethyl thioglycollic acid potassium with bis (trichloromethyl) carbonate .Molecular Structure Analysis
The molecular structure of “2-(Cyanomethyl)-5,6-dichlorobenzimidazole” is based on the benzimidazole core structure with a cyanomethyl group attached . The exact structure would need to be confirmed by techniques such as X-ray crystallography .Chemical Reactions Analysis
“2-(Cyanomethyl)-5,6-dichlorobenzimidazole” can participate in various chemical reactions due to its cyanomethyl group. It can react with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Cyanomethyl)-5,6-dichlorobenzimidazole” would depend on its exact molecular structure. It would be expected to have properties typical of benzimidazole derivatives .Scientific Research Applications
Synthesis of Biologically Active Compounds
This compound is used in the formation of biologically active compounds through the process of cyanoacetylation of amines . The carbonyl and cyano functions of these compounds enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Enzymatic Metabolism in Novel Antidepressants
Derivatives of this compound are involved in the metabolism of novel antidepressants. One such antidepressant, Lu AA21004, is metabolized in the human liver to various compounds.
Anti-Tuberculosis Drug Development
This compound is significant in developing anti-tuberculosis drugs. Modifications to the benzyl group on the piperazine C-ring have led to improved bioavailability and enhanced anti-tuberculosis activity in certain compounds.
Synthesis of Substituted Piperazines
In organic synthesis, derivatives of this compound are used to create orthogonally protected piperazines. These compounds serve as precursors for various 2-substituted piperazines, essential in medicinal chemistry.
Antimicrobial Activity
Some derivatives of this compound exhibit antimicrobial activity. Research on 2-[N-(substituted benzothiazolyl)amino]pyridines, which can be synthesized from amino substituted benzothiazoles and derivatives of this compound, has shown modest activity against bacteria and fungi.
Diabetes Treatment Research
Piperazine derivatives, including this compound, have been identified as potential antidiabetic compounds. They have been studied for their effect on glucose homeostasis in type II diabetes models, showing promise as antidiabetic agents.
Production of Dyes
This compound is used in the production of dyes such as Disperse Yellow 8GFF and Cationic Yellow 10GFF .
Synthesis of Fused Benzimidazoles
This compound has been used as a synthon in the synthesis of fused benzimidazoles .
Safety and Hazards
Mechanism of Action
Target of Action
Benzimidazole derivatives have been known to interact with various biological targets, including tubulin , and enzymes involved in metabolic pathways .
Mode of Action
The exact mode of action of 2-(Cyanomethyl)-5,6-dichlorobenzimidazole remains unclear. It’s worth noting that certain benzimidazole derivatives have been found to induce systemic acquired resistance (sar) in plants, a potent innate immunity system that is induced through the salicylic acid-mediated pathway .
Biochemical Pathways
Benzimidazole derivatives have been associated with the modulation of various metabolic pathways .
Pharmacokinetics
Computational assays of certain benzimidazole derivatives have predicted favorable adme properties . Furthermore, two-compartment pharmacokinetic models have been used to study the impact of drug non-adherence on plasma concentrations .
Result of Action
Certain benzimidazole derivatives have shown significant activity in various cell lines and have been associated with the induction of disease resistance in plants .
Action Environment
The action of certain benzimidazole derivatives has been studied in various environments, including as surface coatings on medical devices , and in ionic liquid mediums .
properties
IUPAC Name |
2-(5,6-dichloro-1H-benzimidazol-2-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2N3/c10-5-3-7-8(4-6(5)11)14-9(13-7)1-2-12/h3-4H,1H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXVWVUXOCWRYFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)N=C(N2)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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